molecular formula C16H17NO2 B1596071 Benzyl 3-phenyl-L-alaninate CAS No. 962-39-0

Benzyl 3-phenyl-L-alaninate

Cat. No. B1596071
CAS RN: 962-39-0
M. Wt: 255.31 g/mol
InChI Key: FPRSPUHXEPWUBZ-HNNXBMFYSA-N
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Description

Benzyl 3-phenyl-L-alaninate is a compound with the CAS Number: 962-39-0 and a molecular weight of 255.32 . It is also known by the synonyms L-Phenylalanine Benzyl Ester and benzyl L-phenylalaninate . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The molecular formula of Benzyl 3-phenyl-L-alaninate is C16H17NO2 . The InChI code for the compound is 1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m0/s1 .


Physical And Chemical Properties Analysis

Benzyl 3-phenyl-L-alaninate has a molecular weight of 255.31 . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .

Scientific Research Applications

1. Enzyme Inhibition Studies

Benzyl 3-phenyl-L-alaninate analogues have shown significant interactions in enzyme studies. For example, O-[[(1R)-[[N-(Phenylmethoxycarbonyl)-L-alanyl]amino]ethyl] hydroxyphosphinyl]-L-3-phenyllacetate, an analogue of this compound, has been studied for its strong affinity to carboxypeptidase A, providing insights into enzyme mechanisms (H. Kim & W. Lipscomb, 1990).

2. Antimicrobial and Antioxidant Applications

Compounds derived from alanine, including benzyl 3-phenyl-L-alaninate, have been explored for their antimicrobial and antioxidant properties. A study demonstrated the potential of alanine-based phenyl sulphonamide derivatives to exhibit significant antimicrobial and antioxidant activities (M. Egbujor, U. Okoro, S. Okafor, 2020).

3. Development of Potent Agonist Analogues

Benzyl 3-phenyl-L-alaninate has been used in synthesizing novel classes of amino acids for the preparation of analogues of luteinizing hormone-releasing hormone. This has led to the development of potent agonist analogues active in various biological assays (J. J. Nestor, B. L. Horner, T. Ho, G. Jones, G. Mcrae, B. Vickery, 1984).

4. Synthesis and Properties of Disperse Dyes

The synthesis of disperse dyes from derivatives of N-Benzyl-N-phenyl-β-alanine, a closely related compound, has been extensively researched. These studies focus on the synthesis and photophysical properties of these dyes (J. Sokolowska-Gajda, 1991).

5. Intramolecular Interactions Studies

The intramolecular interactions of derivatives, including those related to benzyl 3-phenyl-L-alaninate, have been studied using quantum mechanical methods. This research provides insights into the molecular dynamics and interactions within these compounds (A. Ganesan, Feng Wang, Chantal T. Falzon, 2011).

6. Photophysical Properties Exploration

Research into the photophysical properties of benzyl 3-phenyl-L-alaninate derivatives has contributed to the understanding of solvatochromism and the influence of different substituents on photophysical properties (Katarzyna Guzow, J. Zielińska, K. Mazurkiewicz, J. Karolczak, W. Wiczk, 2005).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

benzyl (2S)-2-amino-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14/h1-10,15H,11-12,17H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRSPUHXEPWUBZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-phenyl-L-alaninate

CAS RN

962-39-0
Record name Phenylalanine benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=962-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-phenyl-L-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.283
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In a dry round bottomed flask, equipped with a magnetic stirrer, 13.22 g (80 mmol) of Phenylalanine is added to 18.75 g (80 mmol) of the oil, N,N′-diisopropyl-O-benzylisourea and stirred at room temperature for about one hour. After about one hour the volume of the reaction is increased by the addition of 350 mL of dry tetrahyrdofuran (THF), and stirred at room temperature for an additional 48 hours. The resultant mixture is then filtered in order to remove the by-product, diisopropylurea, and the THF is then evaporated from the filtrate at reduced pressure. The oil which remains is pumped under high vacuum for about 24 hours yielding the protected amino acid, benzyl 2-amino-3-phenylpropanoate, in pure enough form for subsequent steps.
Quantity
13.22 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
18.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Cocco - 2022 - iris.unica.it
… ) with the incremental addition of Benzyl 3-phenyl-L-alaninate in Chloroform (λex = 350 nm). … ) with the incremental addition of Benzyl 3-phenyl-L-alaninate in Chloroform (λex = 350 nm). …
Number of citations: 2 iris.unica.it

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